molecular formula C9H12O3S B1266553 2-(Methylsulfonyl)-1-phenylethanol CAS No. 5324-56-1

2-(Methylsulfonyl)-1-phenylethanol

Cat. No.: B1266553
CAS No.: 5324-56-1
M. Wt: 200.26 g/mol
InChI Key: FVZQEVNJWREWHU-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-phenylethanol is an organic compound characterized by the presence of a phenyl group attached to an ethanol backbone, with a methylsulfonyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition, followed by reduction to yield the desired product.

Another method involves the use of phenylacetic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylsulfinylmethane in the presence of a base to form the intermediate, which is subsequently reduced to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetaldehyde or phenylacetone.

    Reduction: Formation of 2-phenylethanol.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanol
  • 2-(Methylsulfonyl)phenylacetic acid
  • 2-(Methylsulfonyl)phenylacetone

Uniqueness

2-(Methylsulfonyl)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQEVNJWREWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277515
Record name 2-(methylsulfonyl)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-56-1
Record name NSC2706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyl)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper "CONFORMATIONAL ANALYSIS OF ALICYCLIC COMPOUNDS WITH SULFUR-OXYGEN INTERACTIONS. PART 4. THEORETICAL CALCULATIONS ON 2-(METHYLSULFONYL)-1-PHENYLETHANOL"?

A1: The research paper primarily focuses on understanding the conformational preferences of this compound using theoretical calculations. [] The authors likely employed computational chemistry methods to investigate the different spatial arrangements this molecule can adopt due to rotations around its single bonds. This information is valuable for predicting the molecule's properties and reactivity.

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